Dieicosanoin
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Overview
Description
- Dieicosanoin, also known as Glycerol diarachidate, is a diacylglycerol containing arachidic acid.
- Arachidic acid is a saturated long-chain fatty acid with a 20-carbon backbone.
- It can be isolated from sources such as peanut butter and anaerobic fungi .
Scientific Research Applications
- Dieicosanoin has applications in various fields:
Chemistry: Used as a model compound for studying lipid metabolism.
Biology: Investigated for its effects on cell membranes and lipid signaling pathways.
Medicine: Potential therapeutic applications due to its influence on lipid-related diseases.
Industry: May find use in cosmetics, pharmaceuticals, or food additives.
Mechanism of Action
- The exact mechanism by which Dieicosanoin exerts its effects is not fully understood.
- It likely interacts with lipid-related pathways, affecting cellular processes.
Biochemical Analysis
Biochemical Properties
Dieicosanoin interacts with various enzymes, proteins, and other biomolecules in the body. It is a part of the eicosanoid metabolic pathways, which involve a series of enzymatic reactions . The nature of these interactions is complex and multifaceted, involving both binding interactions and enzymatic reactions .
Cellular Effects
It is known that this compound, like other diacylglycerols, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Like other diacylglycerols, it is likely that this compound has certain stability and degradation characteristics, and may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the eicosanoid metabolic pathways . These pathways involve a series of enzymatic reactions, and this compound may interact with various enzymes or cofactors within these pathways
Transport and Distribution
It is likely that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is plausible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
- Synthetic routes for Dieicosanoin are not widely documented, but it can be synthesized by esterification of glycerol with arachidic acid.
- Industrial production methods may involve enzymatic or chemical processes.
Chemical Reactions Analysis
- Dieicosanoin can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would be derivatives of this compound with modified functional groups.
Comparison with Similar Compounds
- Dieicosanoin’s uniqueness lies in its specific combination of arachidic acid and glycerol.
- Similar compounds include other diacylglycerols and long-chain fatty acids.
properties
IUPAC Name |
(2-hydroxy-3-icosanoyloxypropyl) icosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKBHKRXKVKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | DG(20:0/0:0/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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